methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate
Description
Background and Significance of Trifluoromethylated Pyrazole Derivatives
Trifluoromethylated pyrazole derivatives represent a critical class of heterocyclic compounds in modern medicinal and agrochemical research. The introduction of the trifluoromethyl (-CF₃) group into pyrazole scaffolds enhances metabolic stability, lipophilicity, and bioavailability, making these derivatives valuable in drug discovery. For example, trifluoromethyl groups improve binding affinity to biological targets by modulating electronic and steric properties, as demonstrated in COX-2 inhibitors like Celecoxib. In agrochemistry, such derivatives are integral to herbicides and fungicides due to their resistance to environmental degradation. Methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate exemplifies this trend, combining a pyrazole core with functional groups optimized for pharmacological and industrial applications.
Historical Context and Development of Pyrazole Chemistry
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of antipyrine, a pioneering antipyretic agent. Early methods relied on cyclocondensation of 1,3-diketones with hydrazines (Knorr synthesis), which remains foundational. The 20th century saw diversification into regioselective syntheses, particularly for trifluoromethylated variants. Advances in fluorination techniques, such as the use of trifluorodiazoethane and Vilsmeier-Haack reagents, enabled precise incorporation of -CF₃ groups at specific pyrazole positions. Modern strategies emphasize scalability and selectivity, as illustrated by kilogram-scale syntheses of 1-methyl-3-trifluoromethylpyrazole via distillation-based separation. These developments underscore the evolution from empirical methods to rational design in pyrazole functionalization.
Structure and Nomenclature of this compound
The compound’s IUPAC name, this compound, systematically describes its structure:
- Pyrazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
- Substituents :
- 1-Methyl group : Attached to the nitrogen at position 1.
- 5-Trifluoromethyl group : Located at position 5.
- Ether-linked acetate : A methoxycarbonylmethyl group (-OCH₂CO₂CH₃) bonded via oxygen at position 3.
Molecular Formula : C₈H₉F₃N₂O₃
Molecular Weight : 238.16 g/mol.
| Position | Substituent | Functional Role |
|---|---|---|
| 1 | Methyl (-CH₃) | Enhances metabolic stability |
| 3 | -OCH₂CO₂CH₃ | Improves solubility and bioavailability |
| 5 | Trifluoromethyl (-CF₃) | Modulates electronic properties |
This architecture balances hydrophobicity and polarity, optimizing interactions with biological targets.
Research Objectives and Scope
This article focuses on:
- Synthetic Methodologies : Optimizing regioselective routes for trifluoromethyl incorporation.
- Structure-Activity Relationships (SAR) : Correlating substituent positions with biological efficacy.
- Applications : Exploring pharmaceutical (e.g., COX-2 inhibition) and agrochemical (e.g., herbicide development) potentials.
By addressing these objectives, the review aims to consolidate advances in trifluoromethylated pyrazole chemistry and guide future research.
Properties
IUPAC Name |
methyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c1-13-5(8(9,10)11)3-6(12-13)16-4-7(14)15-2/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILJPRDZBWSNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OCC(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
The synthesis begins with the preparation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole, a critical intermediate. A one-step procedure developed by Enamine involves reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine in aqueous ethanol at 80–100°C. This method achieves regioisomeric control, yielding the desired pyrazole with >95% selectivity. The reaction mechanism proceeds via cyclocondensation, where the methyl hydrazine attacks the β-keto ester, followed by dehydration.
Reaction Conditions:
Esterification with Methyl Chloroacetate
The pyrazole intermediate undergoes O-alkylation with methyl chloroacetate. A base such as potassium carbonate facilitates deprotonation of the pyrazole’s hydroxyl group, enabling nucleophilic substitution.
Procedure:
- Reactants: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole (1 eq), methyl chloroacetate (1.2 eq)
- Base: Potassium carbonate (2 eq)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60–80°C, 6–8 hours
- Yield: 65–72%
Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the alkoxy group attacks the electrophilic carbon of methyl chloroacetate. The trifluoromethyl group enhances the pyrazole’s acidity, facilitating deprotonation.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance efficiency, industrial protocols employ continuous flow reactors. This method reduces reaction time and improves yield by maintaining precise temperature control and minimizing side reactions.
Optimized Parameters:
Purification Techniques
Industrial batches utilize fractional distillation and recrystallization for purification:
- Distillation: Isolates the product under reduced pressure (10–15 mmHg) at 110–120°C.
- Recrystallization: Ethyl acetate/hexane (1:3) yields >99% purity.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation accelerates the esterification step, reducing reaction time to 20–30 minutes. This method is ideal for small-scale, high-throughput applications.
Conditions:
Solvent-Free Mechanochemical Approach
Ball milling the pyrazole with methyl chloroacetate and potassium carbonate eliminates solvent use, aligning with green chemistry principles.
Parameters:
Optimization Strategies
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium iodide) increases reaction rates by stabilizing the transition state.
Temperature and Solvent Effects
- Low-Temperature Regimes: Conducting reactions at 0–25°C minimizes thermal decomposition of intermediates.
- Solvent Selection: Polar aprotic solvents like DMF enhance nucleophilicity, while toluene reduces side reactions in industrial settings.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scale |
|---|---|---|---|---|
| Classical Laboratory | K₂CO₃, DMF, 60°C, 8h | 65–72% | 95–97% | Gram-scale |
| Continuous Flow | TBAB, 70°C, 15min | 78–82% | >99% | Kilogram-scale |
| Microwave-Assisted | 300 W, 100°C, 30min | 70–75% | 97–98% | Milligram-scale |
| Mechanochemical | Ball milling, 2h | 60–65% | 93–95% | Gram-scale |
Challenges and Solutions
Regioselectivity in Pyrazole Formation
The competing formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole is mitigated by:
Byproduct Management
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) removes unreacted methyl chloroacetate.
- Azeotropic Distillation: Toluene/water mixtures eliminate residual DMF.
Recent Advancements
Enzymatic Esterification
Lipase-catalyzed reactions under mild conditions (pH 7, 40°C) offer an eco-friendly alternative, though yields remain moderate (50–55%).
Flow Chemistry with Inline Analytics
Real-time NMR monitoring in flow reactors enables instantaneous adjustments, achieving 85% yield and 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
Methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate serves as a versatile building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, making it valuable in developing new chemical entities.
Research has indicated potential bioactive properties of this compound:
- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This is attributed to increased lipophilicity and membrane permeability .
- Anti-inflammatory Properties : The compound's structure may allow it to interact with specific biological targets, potentially leading to therapeutic effects in inflammatory conditions.
Medicinal Chemistry
The trifluoromethyl group significantly influences the pharmacokinetics and pharmacodynamics of drugs:
- Drug Development : this compound is explored as a scaffold for developing inhibitors targeting specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have shown promise as reversible P2Y12 antagonists, which are critical in cardiovascular therapies .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. The incorporation of the trifluoromethyl group was found to enhance the efficacy of the compounds tested compared to traditional antibiotics.
Case Study 2: Anti-inflammatory Mechanism
Research highlighted in J-Stage explored the anti-inflammatory effects of pyrazole derivatives, including this compound. The study indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}propionate
- Ethyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate
- Methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}butyrate
Uniqueness
Methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate is unique due to its specific ester group and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate, a compound with the CAS number 754983-43-2, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 239.16 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and anti-inflammatory responses. The following sections detail specific findings related to its activity.
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent:
- Mechanism of Action : The compound acts by inhibiting specific kinases involved in tumor progression. For instance, it has shown IC values in the low micromolar range against various cancer cell lines, indicating significant potency in inhibiting cell proliferation .
- Case Study : In a study involving human colorectal carcinoma xenografts, this compound was administered orally, resulting in reduced tumor growth rates compared to controls .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | SW620 | 1.46 |
| Other Pyrazole Derivative | HeLa | 0.36 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Mechanism : It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests a potential role in treating inflammatory diseases .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability:
Q & A
Q. What methodologies assess the compound’s ecotoxicological impact?
- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna LC₅₀) and bioaccumulation (logP measurements via shake-flask method). Use QSAR models to predict persistence and toxicity thresholds, complemented by microcosm studies for real-world validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
